molecular formula C4H4N2S2 B075670 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) CAS No. 1450-88-0

4(1H)-Pyrimidinethione, 6-mercapto- (9CI)

Cat. No.: B075670
CAS No.: 1450-88-0
M. Wt: 144.2 g/mol
InChI Key: SMRZXQLPBYIIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4(1H)-Pyrimidinethione, 6-mercapto- (9CI) is a heterocyclic compound that contains two sulfur atoms and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) typically involves the reaction of pyrimidine derivatives with thiol-containing reagents. One common method is the reaction of 4,6-dichloropyrimidine with sodium hydrosulfide under basic conditions to yield 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) . The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures.

Industrial Production Methods: Industrial production of 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) .

Chemical Reactions Analysis

Types of Reactions: 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4(1H)-Pyrimidinethione, 6-mercapto- (9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) involves its interaction with biological molecules through its thiol groups. These interactions can lead to the inhibition of enzymes or the disruption of protein-protein interactions. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

    4,6-Dichloropyrimidine: A precursor in the synthesis of 4(1H)-Pyrimidinethione, 6-mercapto- (9CI).

    2,4,6-Trisubstituted Pyrimidines: Compounds with similar structural features but different substituents.

    Pyrimidine-4,6-diamine Derivatives: Compounds with amine groups instead of thiol groups.

Uniqueness: 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) is unique due to the presence of two thiol groups, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1450-88-0

Molecular Formula

C4H4N2S2

Molecular Weight

144.2 g/mol

IUPAC Name

4-sulfanyl-1H-pyrimidine-6-thione

InChI

InChI=1S/C4H4N2S2/c7-3-1-4(8)6-2-5-3/h1-2H,(H2,5,6,7,8)

InChI Key

SMRZXQLPBYIIND-UHFFFAOYSA-N

SMILES

C1=C(N=CNC1=S)S

Isomeric SMILES

C1=C(N=CN=C1S)S

Canonical SMILES

C1=C(N=CNC1=S)S

1450-88-0

Synonyms

4(1H)-Pyrimidinethione, 6-mercapto- (9CI)

Origin of Product

United States

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